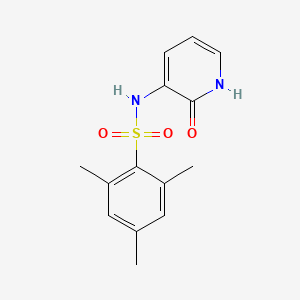

N-1H-1,2,4-triazol-3-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

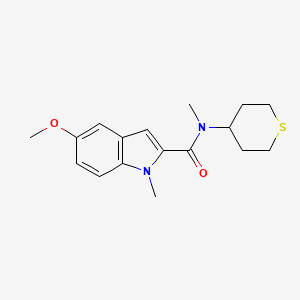

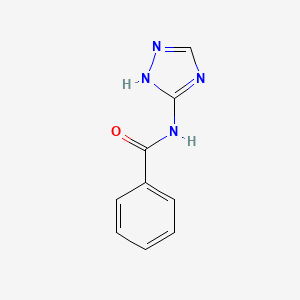

N-1H-1,2,4-triazol-3-ylbenzamide, also known as TBB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-1H-1,2,4-triazol-3-ylbenzamide derivatives have been investigated for their antimicrobial properties. A study prepared various derivatives using click chemistry and screened them in vitro for activity against Mycobacterium tuberculosis. These derivatives exhibited significant activity, demonstrating their potential in treating mycobacterial infections with low cytotoxicity, highlighting their therapeutic index (Boechat et al., 2011).

Supramolecular and Coordination Chemistry

The nitrogen-rich 1H-1,2,4-triazoles feature a highly polarized carbon atom, allowing complexation of anions through hydrogen and halogen bonding. This adaptability enables applications in supramolecular interactions, coordination chemistry, and as ligands in transition metal complexes, significantly broadening their utility beyond traditional organic synthesis (Schulze & Schubert, 2014).

Patent Review on Triazole Derivatives

A review of patents for triazole families, including this compound derivatives, reveals extensive research and development efforts. These efforts focus on synthesizing new drugs with diverse biological activities, such as anti-inflammatory, antimicrobial, antitumor, and antiviral properties. This review underscores the ongoing interest in triazole derivatives in pharmaceutical development (Ferreira et al., 2013).

Catalysis and Beyond

Triazolylidenes, closely related to 1H-1,2,4-triazoles, have emerged as powerful ligands for transition metals, revolutionizing catalysis. Their unique properties enable diverse applications, including bond-forming and redox reactions, highlighting the broader implications of triazole derivatives in catalysis and potentially in photophysical and biochemical domains (Donnelly et al., 2013).

Bioisostere in Medicinal Chemistry

The 1,2,3-triazole ring, closely related to 1,2,4-triazoles, acts as a bioisostere in the design of drug analogs. Its ability to mimic different functional groups justifies its widespread use in synthesizing new active molecules with antimicrobial, antiviral, and antitumor effects. This versatility makes 1,2,4-triazoles and their derivatives valuable scaffolds in medicinal chemistry (Bonandi et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of N-(4H-1,2,4-triazol-3-yl)benzamide is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

N-(4H-1,2,4-triazol-3-yl)benzamide interacts with HSP90 by binding to it . Preliminary HSP90 binding assays showed that compounds similar to N-(4H-1,2,4-triazol-3-yl)benzamide exhibited significant HSP90α binding affinity . Molecular modeling studies confirmed the possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The binding of N-(4H-1,2,4-triazol-3-yl)benzamide to HSP90 affects the protein’s function, leading to the degradation of client proteins via the ubiquitin–proteasome pathway .

Result of Action

The binding of N-(4H-1,2,4-triazol-3-yl)benzamide to HSP90 and the subsequent degradation of client proteins can lead to the inhibition of tumor growth and proliferation . This makes N-(4H-1,2,4-triazol-3-yl)benzamide a potential anticancer agent .

Propiedades

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-8(7-4-2-1-3-5-7)12-9-10-6-11-13-9/h1-6H,(H2,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLDHTXWOIYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)